3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole
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Overview
Description
3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated indole derivative.
Attachment of the Silane Group: The silane group can be introduced through a hydrosilylation reaction, where a silane compound reacts with an alkene or alkyne in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone under appropriate conditions.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects . The sulfanyl and silane groups may also contribute to the compound’s activity by modulating its chemical properties and interactions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Serotonin: A neurotransmitter with various physiological functions.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole is unique due to the presence of both a silane and a sulfanyl group attached to the indole ring.
Properties
CAS No. |
827021-66-9 |
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Molecular Formula |
C17H25NSSi |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
3-[3-(1-methylsilinan-1-yl)propylsulfanyl]-1H-indole |
InChI |
InChI=1S/C17H25NSSi/c1-20(11-5-2-6-12-20)13-7-10-19-17-14-18-16-9-4-3-8-15(16)17/h3-4,8-9,14,18H,2,5-7,10-13H2,1H3 |
InChI Key |
JEVILDUSEQFADM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCCCC1)CCCSC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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